molecular formula C10H11ClO3 B8364113 4-Chloro-3-hydroxy-benzoic acid isopropyl ester

4-Chloro-3-hydroxy-benzoic acid isopropyl ester

Cat. No. B8364113
M. Wt: 214.64 g/mol
InChI Key: ICUHOPCLPYAFOV-UHFFFAOYSA-N
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Patent
US07205409B2

Procedure details

4-Chloro-3-hydroxy-benzoic acid (100 mg, 0.58 mmol) and 1 mL of isopropanol were mixed and then heated to 85° C. for overnight. The mixture was then concentrated in vacuum and the resulting residue was purified by flash chromatography (8–20% EtOAc/Hex) to give the desired ester (94 mg, 75%). MS (DCI) m/z 215 (M+H)+, 232 (M+NH4)+.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Yield
75%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[OH:11].[CH:12](O)([CH3:14])[CH3:13]>>[CH:12]([O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([Cl:1])=[C:3]([OH:11])[CH:4]=1)([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
ClC1=C(C=C(C(=O)O)C=C1)O
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by flash chromatography (8–20% EtOAc/Hex)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC(C1=CC(=C(C=C1)Cl)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 94 mg
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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